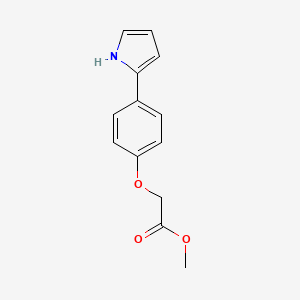
Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate
Descripción general
Descripción
“Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate” is a chemical compound with the formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is related to the class of compounds known as alkylaminophenols .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction . The reaction mixture was stirred for 10 min and then methyl vinyl ketone was added dropwise within 20 min with continued vigorous stirring at the same temperature .Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate” can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate” can be inferred from related compounds. For instance, a related compound was reported as a yellow solid with a melting point of 213–215 °C .Aplicaciones Científicas De Investigación
Crystal Structure Characterization
- A study conducted by Mao, Hu, Wang, Du, & Xu (2015) on a related compound, (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate, explored its synthesis and characterization. The study particularly focused on the compound’s molecular structure using X-ray crystallography, revealing interesting molecular interactions (Mao, Hu, Wang, Du, & Xu, 2015).
Synthesis and Antibacterial Activity
- Research by Desai, Dave, Shah, & Vyas (2001) synthesized several methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates and related compounds, assessing their antibacterial activities against various microbes like E. coli and S. aureus. This study highlights the potential of such compounds in developing new antimicrobial agents (Desai, Dave, Shah, & Vyas, 2001).
Electrocatalysis
- The work of Losada, Peso, Beyer, Hartung, Fernández, & Möbius (1995) described the synthesis of a pyrrole-based compound and its application in electrocatalysis, specifically focusing on the electroreduction of oxygen and CO2. Their findings contribute to understanding the catalytic activities of such compounds in electrochemical processes (Losada, Peso, Beyer, Hartung, Fernández, & Möbius, 1995).
Synthesis and Biological Activity
- A study by Jiang, Wang, Wang, & Teng (2010) focused on synthesizing novel phenoxy acetates with potential herbicidal activity against certain plants. This research emphasizes the agricultural applications of such compounds (Jiang, Wang, Wang, & Teng, 2010).
Corrosion Inhibition
- Murmu, Saha, Murmu, & Banerjee (2019) explored the corrosion inhibitive behavior of pyrazoline derivatives, including a similar compound, on mild steel surfaces in acidic media. Their findings have significant implications in industrial applications, particularly in corrosion prevention (Murmu, Saha, Murmu, & Banerjee, 2019).
Propiedades
IUPAC Name |
methyl 2-[4-(1H-pyrrol-2-yl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)9-17-11-6-4-10(5-7-11)12-3-2-8-14-12/h2-8,14H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVUFHQVCSNBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(1H-pyrrol-2-yl)phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



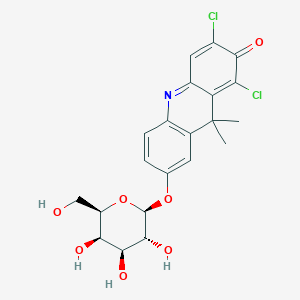
![Di-4-ASP-PS [Di4-ASP-PS]](/img/no-structure.png)
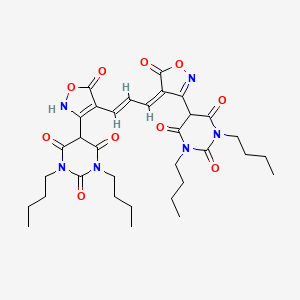
![1-Hexadecyl-2-[3-(1-hexadecyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1-propen-1-YL]-3,3-dimethyl-3H-indolium](/img/structure/B1147972.png)
![2-[(1E,3Z)-3-(3,3-Dimethyl-1-pentyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-1-pentyl-3H-indol-1-ium iodide](/img/structure/B1147974.png)
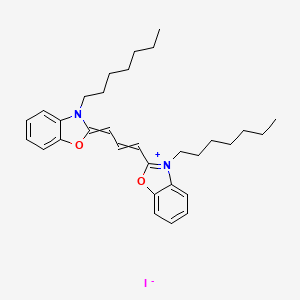

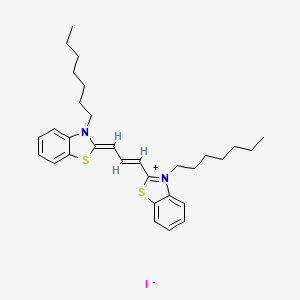
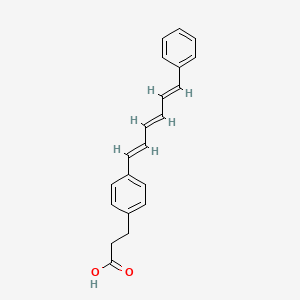
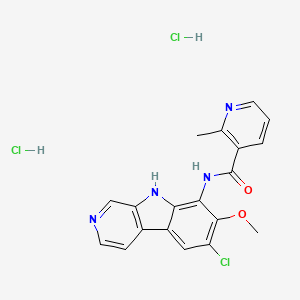
![5,5-Difluoro-9-(2-methoxy-2-oxoethyl)-3,7-dimethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B1147986.png)